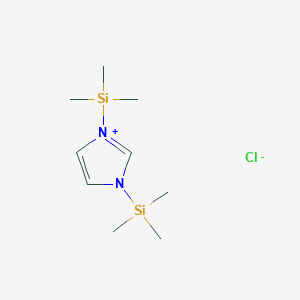
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is a chemical compound that belongs to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound features a central imidazole ring substituted with two trimethylsilyl groups and a chloride anion. This structure imparts unique properties, making it valuable in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride can be synthesized through a two-step process. The first step involves the reaction of N1,N2-diarylbenzene-1,2-diamines with triethyl orthoformate. This reaction is followed by alkoxy abstraction using trimethylsilyl chloride, leading to the formation of the imidazole ring . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using mechanochemical methods. These methods involve the use of ball milling techniques, which provide a solvent-free and eco-friendly alternative to traditional solution-based synthesis . The process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and reducing agents. Reaction conditions often involve inert atmospheres, moderate temperatures, and the use of solvents like tetrahydrofuran or dichloromethane.
Major Products
The major products formed from reactions involving this compound include various substituted imidazolium salts, metal complexes, and reduced or oxidized imidazole derivatives .
科学的研究の応用
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride primarily involves its ability to stabilize reactive intermediates and facilitate various chemical transformations. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the imidazolium core can participate in electron transfer and coordination with metals . These properties make it a valuable tool in catalysis and material science.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
- 1,3-Bis(2,6-diisopropylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
- 1,3-Diphenyl-1H-benzo[d]imidazol-3-ium Chloride
Uniqueness
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is unique due to its trimethylsilyl groups, which provide enhanced stability and reactivity compared to other imidazolium salts. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
特性
分子式 |
C9H21ClN2Si2 |
|---|---|
分子量 |
248.90 g/mol |
IUPAC名 |
trimethyl-(3-trimethylsilylimidazol-1-ium-1-yl)silane;chloride |
InChI |
InChI=1S/C9H21N2Si2.ClH/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChIキー |
BUCAPEUWYDFHEJ-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)N1C=C[N+](=C1)[Si](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


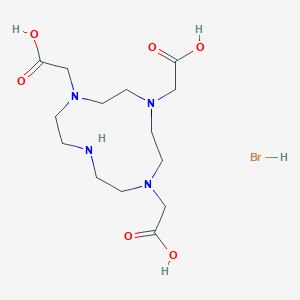

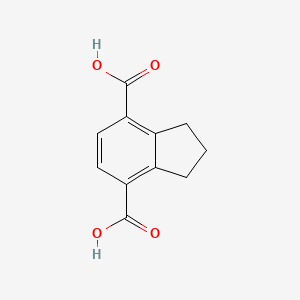
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
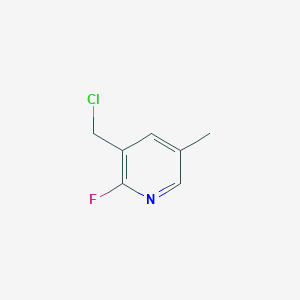
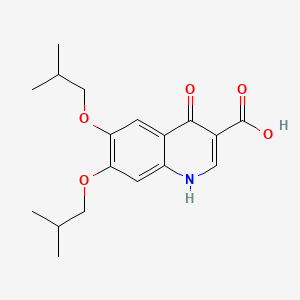
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)

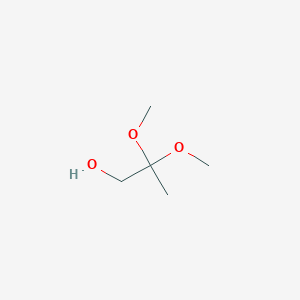
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
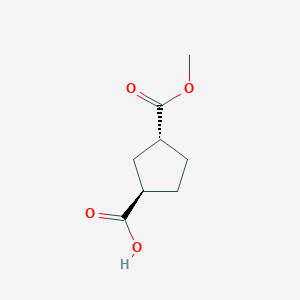
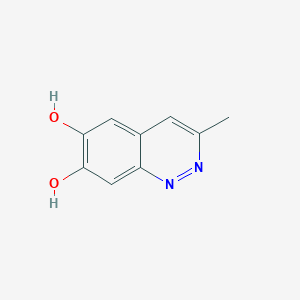
![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)
